![molecular formula C21H22N4O2 B4286536 2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide](/img/structure/B4286536.png)
2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide
Übersicht
Beschreibung
2-(4-ethoxyphenyl)-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EPI-001 and has been synthesized using different methods.
Wirkmechanismus
EPI-001 selectively binds to the androgen receptor and estrogen receptor alpha, inhibiting their activity. EPI-001 also inhibits the activity of the enzyme Hsp90, which is essential for the survival of various pathogens. By inhibiting these targets, EPI-001 has been shown to have potential therapeutic effects in cancer and infectious diseases.
Biochemical and Physiological Effects:
EPI-001 has been shown to have various biochemical and physiological effects. In cancer cells, EPI-001 inhibits the growth of prostate cancer cells by inducing apoptosis and inhibiting cell proliferation. In breast cancer cells, EPI-001 inhibits the growth of cancer cells by inhibiting the activity of estrogen receptor alpha. In infectious diseases, EPI-001 inhibits the activity of the enzyme Hsp90, which is essential for the survival of various pathogens.
Vorteile Und Einschränkungen Für Laborexperimente
EPI-001 has several advantages for lab experiments, including its selectivity towards specific targets, its ability to inhibit the growth of cancer cells and pathogens, and its potential therapeutic effects. However, EPI-001 also has limitations, including its low solubility in water and its potential toxicity in high doses.
Zukünftige Richtungen
There are several future directions for the research on EPI-001. One of the future directions is to investigate the potential therapeutic effects of EPI-001 in other hormone-dependent diseases, such as ovarian and endometrial cancer. Another future direction is to explore the potential of EPI-001 as a therapeutic agent for infectious diseases, such as tuberculosis and malaria. Additionally, further research can be conducted to improve the solubility and bioavailability of EPI-001, which can enhance its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
EPI-001 has potential applications in various fields, including cancer research, hormone-dependent diseases, and infectious diseases. In cancer research, EPI-001 has been shown to inhibit the growth of prostate cancer cells by selectively targeting the androgen receptor. In hormone-dependent diseases, EPI-001 has been shown to inhibit the activity of estrogen receptor alpha, which is responsible for the growth of breast cancer cells. In infectious diseases, EPI-001 has been shown to inhibit the activity of the enzyme Hsp90, which is essential for the survival of various pathogens.
Eigenschaften
IUPAC Name |
2-(4-ethoxyphenyl)-N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-3-27-20-10-4-17(5-11-20)14-21(26)24-23-16(2)18-6-8-19(9-7-18)25-13-12-22-15-25/h4-13,15H,3,14H2,1-2H3,(H,24,26)/b23-16+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVZCTRRFCHQJV-XQNSMLJCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NN=C(C)C2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)CC(=O)N/N=C(\C)/C2=CC=C(C=C2)N3C=CN=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-N'-{(1E)-1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}acetohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.